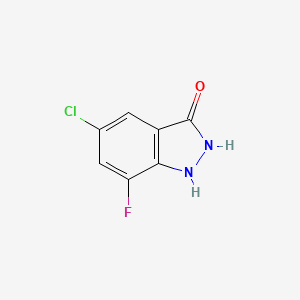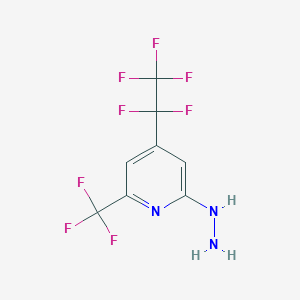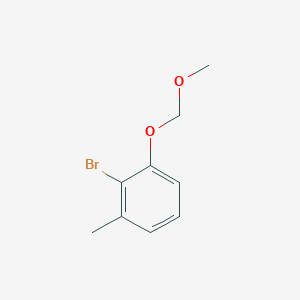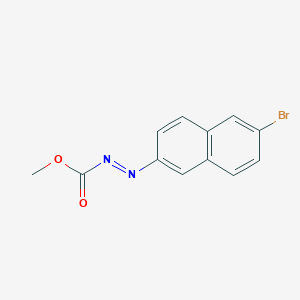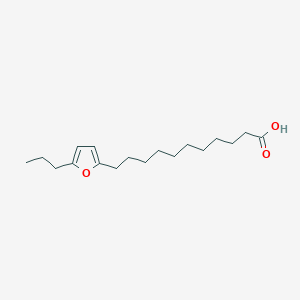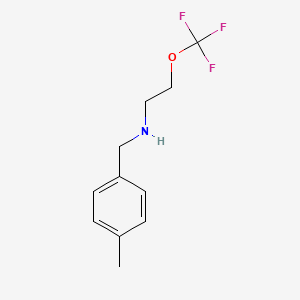
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the para position and an amine group attached to a 2-trifluoromethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine typically involves the reaction of 4-methylbenzyl chloride with 2-trifluoromethoxyethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone (P2P): An organic compound with a similar benzyl structure but different functional groups.
4-Methylbenzyltrimethylammonium hydroxide: A quaternary ammonium compound with a similar benzyl group but different substituents.
Uniqueness
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine is unique due to the presence of the trifluoromethoxyethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-9-2-4-10(5-3-9)8-15-6-7-16-11(12,13)14/h2-5,15H,6-8H2,1H3 |
InChI Key |
NCZQMUYTSYDEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
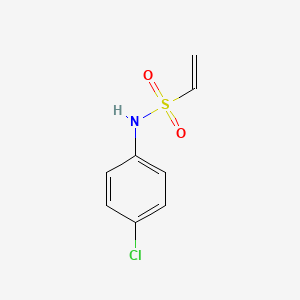
![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)
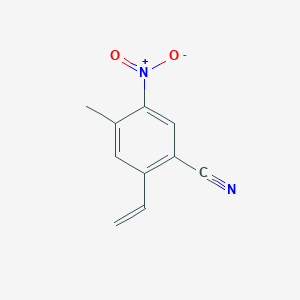
![4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
